![molecular formula C17H13N9O2 B4630066 2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)
2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves multistep synthetic routes. For instance, one approach to synthesize a structurally related compound includes heating of amino-diphenyl-imino-pyrazolo-pyrimidine and diethyl malonate under reflux conditions, which demonstrates the complexity involved in constructing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine skeleton (Farghaly & Gomha, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry, to confirm the presence of the distinct heterocyclic frameworks and substituent groups. The exact structure of our compound of interest would similarly be determined through such analyses, highlighting the importance of these techniques in elucidating complex molecular architectures.
Chemical Reactions and Properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives exhibit a range of chemical behaviors, attributed to their multiple reactive sites. For example, they may participate in cyclocondensation reactions, nucleophilic substitutions, and further functionalization at various positions on the heterocyclic rings. These reactions are foundational in exploring the chemical properties and reactivity of such compounds (Davoodnia et al., 2007).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized compounds related to the pyrazolo[1,5-a]-, 1,2,4-triazolo[1,5-a]-, and imidazo[1,2-a]-pyrimidines, demonstrating potent antimicrobial properties. For instance, Mabkhot et al. (2016) synthesized new thiophene-based heterocycles showing significant antimicrobial activities, with some compounds outperforming the standard drug Amphotericin B against certain fungal strains (Mabkhot et al., 2016). Similarly, Abdelhamid et al. (2016) reported the green synthesis of pyrazolo[1,5-a]pyrimidines with competitive antimicrobial activities to standard antibacterial and antifungal drugs (Abdelhamid et al., 2016).
Structure-Activity Relationship Studies
Research has also focused on understanding how structural modifications affect the biological activity of these compounds. For example, Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to products with varied nitration positions and demonstrating the impact of structural changes on chemical reactivity and potential biological applications (Gazizov et al., 2020).
Potential Biological Activities
Several studies have synthesized derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine with the aim of discovering compounds with potent biological activities. For instance, Baraldi et al. (1996) synthesized a series of derivatives, some of which showed high affinity and selectivity for the A2A adenosine receptor, suggesting potential applications in treating neurodegenerative disorders (Baraldi et al., 1996).
Propiedades
IUPAC Name |
4-[2-(4-nitropyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N9O2/c27-26(28)13-8-19-23(10-13)7-6-15-21-17-14-9-20-25(12-4-2-1-3-5-12)16(14)18-11-24(17)22-15/h1-5,8-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELGSMDSMYMDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CCN5C=C(C=N5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)
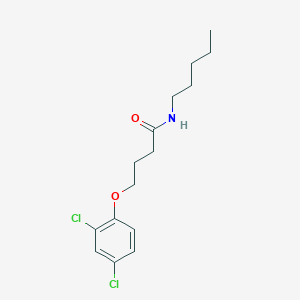
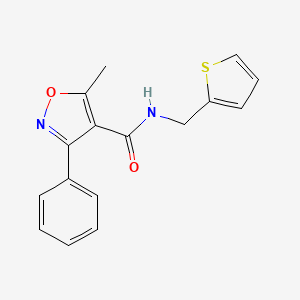
![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630024.png)
![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4630025.png)
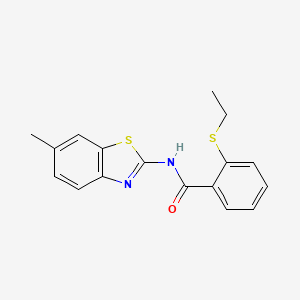

![2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4630050.png)
![1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)
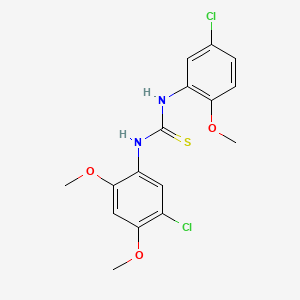
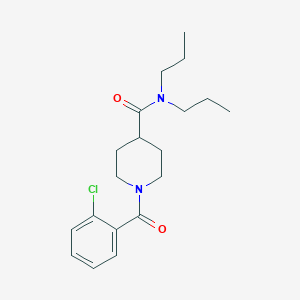
![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)
![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)